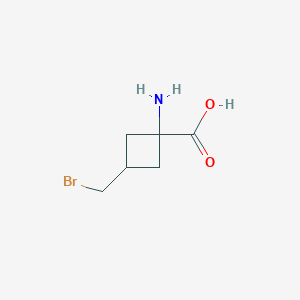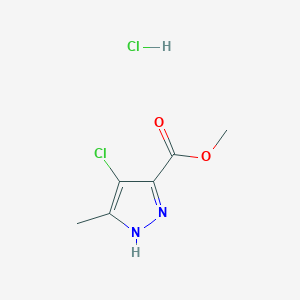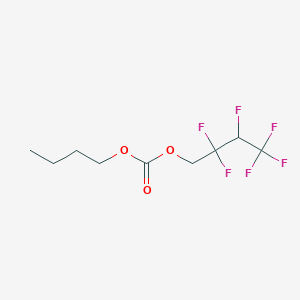
2,2-Difluoroethyl 1H,1H,7H-perfluoroheptyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoroethyl 1H,1H,7H-perfluoroheptyl carbonate is a chemical compound with the molecular formula C10H6F14O3 and a molecular weight of 440.13 g/mol . This compound is characterized by the presence of both difluoroethyl and perfluoroheptyl groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2,2-Difluoroethyl 1H,1H,7H-perfluoroheptyl carbonate typically involves the reaction of 2,2-difluoroethanol with 1H,1H,7H-perfluoroheptyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Chemical Reactions Analysis
2,2-Difluoroethyl 1H,1H,7H-perfluoroheptyl carbonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate group into alcohols.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Scientific Research Applications
2,2-Difluoroethyl 1H,1H,7H-perfluoroheptyl carbonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its unique properties make it useful in the study of fluorinated biomolecules and their interactions.
Medicine: Research is ongoing to explore its potential as a component in pharmaceuticals, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of 2,2-Difluoroethyl 1H,1H,7H-perfluoroheptyl carbonate involves its interaction with specific molecular targets. The difluoroethyl group can form strong hydrogen bonds, while the perfluoroheptyl group provides hydrophobic interactions. These interactions can influence the compound’s behavior in biological systems and its effectiveness in various applications .
Comparison with Similar Compounds
2,2-Difluoroethyl 1H,1H,7H-perfluoroheptyl carbonate can be compared with other fluorinated carbonates, such as:
- 2,2-Difluoroethyl 1H,1H,5H-perfluoropentyl carbonate
- 2,2-Difluoroethyl 1H,1H,9H-perfluorononyl carbonate
These compounds share similar structural features but differ in the length of the perfluoroalkyl chain. The unique combination of difluoroethyl and perfluoroheptyl groups in this compound provides it with distinct properties, such as enhanced hydrophobicity and thermal stability .
Properties
Molecular Formula |
C10H6F14O3 |
|---|---|
Molecular Weight |
440.13 g/mol |
IUPAC Name |
2,2-difluoroethyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl carbonate |
InChI |
InChI=1S/C10H6F14O3/c11-3(12)1-26-5(25)27-2-6(15,16)8(19,20)10(23,24)9(21,22)7(17,18)4(13)14/h3-4H,1-2H2 |
InChI Key |
WXCGQNATSPTOPF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)F)OC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Propanol, 1-[(1,1-dimethylethyl)amino]-](/img/structure/B12089545.png)


![2',7'-Dibromospiro[2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-13,9'-fluorene]](/img/structure/B12089558.png)

![1-(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12089568.png)


![3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B12089586.png)

